molecular formula C21H23N3O2 B5779954 N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide

Cat. No. B5779954
M. Wt: 349.4 g/mol
InChI Key: MMCBYFLPZGYNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and it is believed that N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide may enhance the activity of this receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide. Another area of interest is the investigation of the potential therapeutic applications of N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide in the treatment of neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide and its effects on various physiological processes.

Synthesis Methods

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research papers, and the procedure typically involves the use of organic solvents and reagents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide, 4-methylphenylhydrazine, and benzyl bromide.

Scientific Research Applications

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have significant effects on the central nervous system, and it has been investigated for its potential use as a treatment for various neurological disorders. N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-24(20(25)14-11-17-7-5-4-6-8-17)15-19-22-21(23-26-19)18-12-9-16(2)10-13-18/h4-10,12-13H,3,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCBYFLPZGYNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide

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